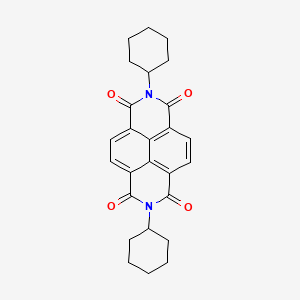

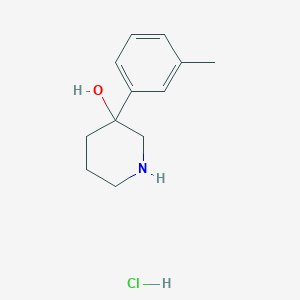

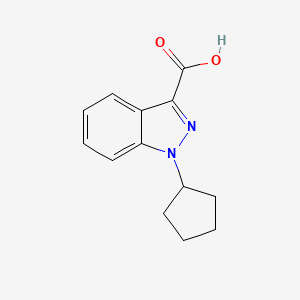

![molecular formula C11H14O2 B3109567 rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans CAS No. 173831-51-1](/img/structure/B3109567.png)

rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans

説明

“rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans” is a chemical compound used in scientific research. It has a unique structure and properties, making it valuable for studying molecular interactions and developing new therapeutic agents. The CAS Number of this compound is 173831-51-1 .

Molecular Structure Analysis

The molecular formula of this compound is C11H14O2 . The InChI code is 1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m0/s1 . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.23 . It is a powder at room temperature .科学的研究の応用

Reactivity and Stability in Radical Cations

A study by Bietti et al. (2006) explored the reactivity of radical cations derived from cyclopropyl(4-methoxyphenyl)phenylmethanol. The research focused on the low reactivity towards fragmentation in acidic solutions and the oxygen acidity in basic solutions, leading to the formation of 1,1-diarylalkoxyl radicals. This study provided insights into the stability and reactivity of such compounds in different pH environments (Bietti et al., 2006).

Synthesis of Unique Amino Acids

Zindel et al. (1993) described the synthesis of 3-(trans-2′-nitrocyclopropyl)alanine, a natural amino acid, from (trans-2′-nitrocyclopropyl)methanol. This research contributes to the understanding of the synthesis of complex natural amino acids, which is crucial for biochemical studies and pharmaceutical applications (Zindel et al., 1993).

Insights into Substrate Specificity of Enzymes

A study by Kozhushkov et al. (2005) used variants of cyclopropylalanine, including a compound similar to the subject compound, in feeding experiments with Streptomyces griseoflavus. The research provided new insights into the substrate specificity of enzymes involved in assembling complex molecules like hormaomycin (Kozhushkov et al., 2005).

Enantioselective Acylation Studies

Research by Li et al. (2007) on enantioselective acylation of alcohols with fluorinated β-phenyl-β-lactams included studies on compounds structurally related to rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol. This research is significant for understanding the stereochemical aspects of acylation reactions, which are important in pharmaceutical synthesis (Li et al., 2007).

Kinetic Isotope Effect in Hydroxylation Studies

Liu et al. (1993) conducted studies on the hydroxylation of hydrocarbons, including compounds similar to rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol. These studies are crucial for understanding the mechanisms of enzyme-catalyzed hydroxylations, which have broad implications in biochemistry and drug metabolism (Liu et al., 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-10-4-2-8(3-5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFNRNDXRRPTBZ-ONGXEEELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2C[C@H]2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。